2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-3-5-14(6-4-13)17-11-22-19(25-12-18(24)21-2)23(17)16-9-7-15(20)8-10-16/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVCLNUCXUQQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises three primary components: a disubstituted imidazole core, a thioether linkage, and an N-methylacetamide side chain. Retrosynthetic decomposition suggests the following strategic intermediates:
- Imidazole core with 1-(4-fluorophenyl) and 5-(p-tolyl) substituents.
- Thiol-functionalized imidazole precursor for subsequent alkylation.
- N-methyl-2-chloroacetamide as the electrophilic partner for thioether formation.
Key challenges include achieving regioselective imidazole substitution and preventing oxidation of the thiol intermediate during synthesis.
Synthetic Routes and Methodological Variations
Imidazole Core Formation
The foundational step involves constructing the 1,5-disubstituted imidazole ring system. Two predominant methodologies emerge from literature analysis:
Radziszewski-Type Cyclocondensation
This three-component reaction employs:
- 4-Fluoroaniline (1.2 equiv)
- p-Tolualdehyde (1.0 equiv)
- Glyoxal (40% aqueous solution, 1.5 equiv)
- Ammonium acetate (2.0 equiv) as nitrogen source
Conditions : Reflux in glacial acetic acid (12 h, 110°C) under nitrogen atmosphere.
Yield : 58-62% after silica gel chromatography (hexane:ethyl acetate 3:1).
Mechanistic Insight :
The reaction proceeds through:
- Formation of diimine intermediate from amine and aldehydes
- Cyclization with glyoxal-derived species
- Aromatization via elimination
Regioselectivity arises from steric and electronic effects, with electron-deficient 4-fluorophenyl group preferentially occupying N1 position.
Metal-Catalyzed Cross-Coupling Approach
For enhanced regiocontrol:
- Synthesize 1-(4-fluorophenyl)imidazole via Buchwald-Hartwig amination
- Introduce p-tolyl group at C5 via Suzuki-Miyaura coupling
Typical Conditions :
Thiol Group Introduction
Subsequent functionalization requires installation of thiol moiety at C2 position:
Thiocyanation Followed by Reduction
- Electrophilic thiocyanation :
- NH₄SCN (3.0 equiv)
- Bromine (1.1 equiv) in CHCl₃ at 0°C
- Reduction :
- NaBH₄ (4.0 equiv) in ethanol/water (3:1)
Yield : 82% over two steps.
Direct Thiolation Using Lawesson's Reagent
Thioether Formation via Alkylation
Final stage couples thiolated imidazole with N-methyl-2-chloroacetamide:
Standard Protocol :
- Imidazole thiol (1.0 equiv)
- N-methyl-2-chloroacetamide (1.2 equiv)
- K₂CO₃ (2.5 equiv) in anhydrous DMF
- 80°C for 6 h under N₂
Workup :
- Dilution with ice-water
- Extraction with ethyl acetate (3×)
- Column chromatography (SiO₂, EtOAc:hexane 1:2)
Yield : 85-88%.
Optimization Strategies and Process Chemistry
Catalytic Enhancements
Implementation of phase-transfer catalysts (e.g., TBAB) reduces reaction times by 40% while maintaining yield. Microwave-assisted synthesis achieves 92% conversion in 45 minutes versus 6 hours conventionally.
Analytical Characterization
Critical spectroscopic data for final product:
¹H NMR (500 MHz, DMSO-d₆) :
HRMS (ESI+) :
Challenges and Mitigation Strategies
Regiochemical Control
Issue : Competing formation of 1,4-disubstituted isomer (~15% without optimization).
Solution :
Thiol Oxidation
Issue : Partial oxidation to disulfide during storage.
Prevention :
- Strict inert atmosphere handling
- Addition of radical scavengers (TEMPO, 0.1 mol%).
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydroimidazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenated reagents, Lewis acids.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
Overview
The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a thioacetamide derivative featuring an imidazole ring, which plays a significant role in its biological activity. Its molecular formula is with a molecular weight of approximately 422.48 g/mol. The unique structural features, including a thioether linkage and the presence of fluorophenyl and tolyl groups, suggest enhanced lipophilicity and potential for interaction with various biological targets.
Research indicates that compounds similar to This compound exhibit notable biological activities, particularly in anticancer research. The imidazole core is known for its ability to interact with enzymes and receptors, making it a candidate for further pharmacological evaluation. Preliminary studies have shown that derivatives of this compound may inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Anticancer Applications
The compound's structural characteristics are conducive to anticancer activity. For instance, thiosemicarbazide derivatives have demonstrated chemopreventive effects against various cancer types due to their ability to inhibit cell growth and promote apoptosis . Specific interactions with biological targets remain to be fully elucidated; however, the potential for this compound as an anticancer agent is promising.
Antimicrobial and Antitubercular Activity
In addition to its anticancer properties, compounds related to This compound have been evaluated for antimicrobial and antitubercular activities. Studies have shown that certain derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, with in vitro evaluations revealing minimum inhibitory concentrations (MIC) that indicate their potential as therapeutic agents against tuberculosis .
Synthesis and Structure-Activity Relationship
The synthesis of This compound typically involves multi-step organic reactions that allow for the modification of substituents on the imidazole ring. This flexibility enables the creation of a library of derivatives for biological testing. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure can enhance its biological efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Evaluation : A study involving similar imidazole derivatives demonstrated cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. The results indicated that modifications in the molecular structure could lead to improved anticancer properties .
- Antimicrobial Studies : Research into benzimidazole derivatives has shown promising results against Mycobacterium tuberculosis, where specific compounds exhibited significant antimicrobial activity through inhibition of vital mycobacterial enzymes .
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and tolyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds:
Key Comparisons:
In contrast, the p-tolyl group (as in the target compound and 9d) increases hydrophobicity, favoring interactions with nonpolar receptor pockets . Compound 9 replaces the N-methylacetamide with a thiazol-2-yl acetamide, which may alter solubility and hydrogen-bonding capacity .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels Compound 9 , utilizing a base (e.g., K₂CO₃) to facilitate thioether formation . However, 9b and 9d employ triazole linkages, requiring copper-catalyzed azide-alkyne cycloaddition (CuAAC), which introduces structural complexity .
Biological Activity Trends: Cyazofamid demonstrates the importance of sulfonamide and cyano groups in antifungal activity, whereas the target compound’s thioacetamide moiety may prioritize kinase or COX inhibition . Docking studies for 9d suggest that p-tolyl substituents improve hydrophobic binding, a feature likely shared by the target compound .
Research Findings and Implications
- Structural Insights : The 4-fluorophenyl and p-tolyl groups balance electronic and steric effects, optimizing target engagement. This dual substitution strategy is recurrent in bioactive imidazoles .
- Synthetic Challenges: Thioether formation requires careful control of reaction conditions (e.g., solvent polarity, base strength) to avoid byproducts, as noted in Compound 9’s synthesis .
Biological Activity
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, which is known for its biological significance. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
The structural formula can be summarized as follows:
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives of imidazole have shown efficacy against various viral targets, including Hepatitis C virus (HCV) and HIV. The compound's ability to inhibit viral replication can be attributed to its interaction with viral polymerases or other essential proteins.
Antitumor Activity
Imidazole derivatives have also been investigated for their antitumor properties. The compound may exert cytotoxic effects on cancer cells through apoptosis induction or by inhibiting key signaling pathways involved in cell proliferation.
Enzyme Inhibition
The compound's thioamide moiety suggests potential as an enzyme inhibitor. Studies indicate that similar compounds can act as inhibitors of key enzymes involved in metabolic processes or disease pathways, such as kinases or proteases.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B | 32.2 μM | |
| Antitumor | Various cancer lines | Varies | |
| Enzyme Inhibition | Kinase Inhibitors | Moderate |
Table 2: Case Studies
| Study | Findings | |
|---|---|---|
| Study on HCV inhibitors | Compound showed >95% inhibition of NS5B | Promising lead for antiviral therapy |
| Antitumor activity assessment | Significant cytotoxicity in breast cancer cells | Potential candidate for cancer treatment |
| Enzyme inhibition assay | Moderate inhibition of RET kinase | Suggests further investigation needed |
Research Findings
Research indicates that the biological activity of compounds similar to this compound is influenced by various factors including structural modifications and substitution patterns. For example, the introduction of electron-withdrawing groups like fluorine can enhance potency against specific biological targets.
Case Studies
- Antiviral Efficacy : A study demonstrated that certain imidazole derivatives exhibited significant antiviral activity against HCV, with IC50 values indicating strong inhibitory effects on viral replication mechanisms.
- Cancer Cell Line Studies : Research on breast cancer cell lines revealed that compounds with similar structural features induced apoptosis, suggesting their potential use in oncological therapies.
- Kinase Inhibition : Investigations into enzyme inhibition showed that thioamide-containing compounds could effectively inhibit kinase activity, which is critical in many signaling pathways associated with cancer progression.
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : Confirm regioselectivity of imidazole substitution (e.g., ¹H-NMR for aromatic proton splitting patterns) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z corresponding to C₂₄H₂₁FN₃OS₂).
- IR Spectroscopy : Identify thioether (C-S stretch ~600–700 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹) functional groups .
Advanced: How can reaction yields be improved while minimizing side reactions during thioether bond formation?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% through uniform heating .
- Solvent Optimization : Use of DMF with catalytic KI enhances nucleophilic substitution efficiency .
- Inert Atmosphere : Prevents oxidation of the thiol intermediate, critical for maintaining reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
